molecular formula C8H7BrO2 B1278859 4-Bromo-2-methoxybenzaldehyde CAS No. 43192-33-2

4-Bromo-2-methoxybenzaldehyde

Cat. No. B1278859
CAS RN: 43192-33-2
M. Wt: 215.04 g/mol
InChI Key: YMXQYZABFWVXEK-UHFFFAOYSA-N
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Description

4-Bromo-2-methoxybenzaldehyde is a chemical compound that is part of the substituted benzaldehyde family. It is characterized by a bromine atom at the ortho position and a methoxy group at the meta position relative to the aldehyde functional group. This compound is of interest due to its potential applications in organic synthesis and material science.

Synthesis Analysis

The synthesis of substituted 2-bromobenzaldehydes, including 4-bromo-2-methoxybenzaldehyde, can be achieved through a selective palladium-catalyzed ortho-bromination using O-methyloxime as a directing group. This method provides a pathway to synthesize the compound with good overall yields after a rapid deprotection step of the corresponding 2-bromobenzaldoximes . Another approach involves the synthesis of Methyl 4-Bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene, which undergoes a series of reactions including bromination, hydrolysis, cyanidation, methoxylation, and esterification to yield the desired product with high purity .

Molecular Structure Analysis

The molecular structure of 4-bromo-2-methoxybenzaldehyde can be inferred from related compounds. For instance, the unforeseen formation of 2-bromo-3-hydroxybenzaldehyde during the bromination of 3-hydroxybenzaldehyde and its subsequent conversion into other compounds suggests the reactivity of brominated benzaldehydes and their structural characterization through X-ray crystallography . Although not directly related to 4-bromo-2-methoxybenzaldehyde, these findings provide insight into the structural aspects of brominated aromatic aldehydes.

Chemical Reactions Analysis

The reactivity of 4-bromo-2-methoxybenzaldehyde can be understood by examining the synthesis of similar compounds. For example, 4-benzyloxy-2-methoxybenzaldehyde was synthesized from 3-methoxyphenol through an O-alkylation reaction followed by a Vilsmeier-Hack (V-H) reaction, indicating the potential for 4-bromo-2-methoxybenzaldehyde to undergo similar transformations .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 4-bromo-2-methoxybenzaldehyde are not detailed in the provided papers, related studies on the synthesis and characterization of novel binary organic complexes, such as the one formed between 4-chloroaniline and 3-hydroxy-4-methoxybenzaldehyde, offer insights into the physicochemical properties that can be expected. These include the heat of fusion, entropy of fusion, and refractive index, which are important for understanding the compound's behavior in various applications .

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of Derivatives : 4-Bromo-2-methoxybenzaldehyde has been utilized in the synthesis of various chemical compounds. For example, it was used in the synthesis of Methyl 4-Bromo-2-methoxybenzoate through a multi-step process including bromination and hydrolysis, yielding a high purity product (Chen Bing-he, 2008). Similarly, this compound served as a precursor in the formation of Re(I) tricarbonyl-diimine complexes with Schiff base ligands, demonstrating its versatility in complex chemical syntheses (V. Mirkhani et al., 2010).

Pharmaceutical and Biological Research

  • Antioxidant Activity : Research into chalcone derivatives from halogenated vanillin, including 4-Bromo-2-methoxybenzaldehyde, highlighted their potential antioxidant properties. This study synthesized various benzaldehydes and tested their antioxidant activities, showing promising results (Chairul Rijal et al., 2022).
  • Anti-asthmatic Potential : A study on phenolic compounds, including derivatives of 4-methoxybenzaldehyde, found significant anti-asthmatic activity. This compound inhibited specific airway resistance in animal models and showed potential for treating asthma (Young-Woon Jang et al., 2010).

Material Science and Engineering

  • Liquid Crystal Synthesis : A study synthesized liquid crystal molecules using a cinnamaldehyde core and Schiff base linking units, including derivatives of 4-methoxybenzaldehyde. These compounds demonstrated nematic phase behavior, indicating their potential use in liquid crystal technologies (Z. Jamain et al., 2020).

Environmental Science

  • Metabolism in Fungi : The white rot fungus Bjerkandera adusta showed the ability to metabolize halogenated compounds, including brominated methoxybenzaldehyde derivatives. This research provides insight into the environmental breakdown and potential bioremediation applications of these compounds (H. Beck et al., 2000).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

4-Bromo-2-methoxybenzaldehyde is useful as an intermediate in the chemical industry . It has been synthesized through various methods, but there is potential for the development of new synthesis processes that have good selectivity and do not require the use of cryogenic conditions .

properties

IUPAC Name

4-bromo-2-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c1-11-8-4-7(9)3-2-6(8)5-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMXQYZABFWVXEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60453472
Record name 4-Bromo-2-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60453472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-methoxybenzaldehyde

CAS RN

43192-33-2
Record name 4-Bromo-2-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60453472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2-methoxybenzaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The mixture of 4-bromo-2-fluorobenzaldehyde (6.1 g, 0.03 mol) and sodium methoxide (1.78 g, 0.033 mol) in dry methanol (60 mL) was stirred at reflux for 16 hours. The methanol was evaporated. The residue was partitioned between DCM and water. The organic layers were dried over sodium sulfate, concentrated in vacuo to give a yellow solid, which was purified by silica gel chromatography (Petroleum ether/EtOAc=20:1 to 10:1) to give the title compound (6.3 g, 97%) as a light yellow solid.
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
1.78 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
M Dąbrowski, J Kubicka, S Luliński, J Serwatowski - Tetrahedron, 2005 - Elsevier
Halogen–lithium interconversion reactions between unsymmetrically substituted mono- and bifunctional dihalobenzenes C 6 H 3 XHal 2 and C 6 H 2 XYHal 2 (Hal=Br, I; X, Y=F, OR, CF …
Number of citations: 44 www.sciencedirect.com
JB Rangisetty, M Dukat, CS Dowd… - Journal of medicinal …, 2001 - ACS Publications
… The above method was adopted for the preparation of 5-(2-phenylethoxy)-4-bromo-2-methoxybenzaldehyde (16) used in synthesis of 4f. Synthesis of 16 began with bromination of 5-…
Number of citations: 16 pubs.acs.org
RA Glennon, R Raghupathi, P Bartyzel… - Journal of medicinal …, 1992 - ACS Publications
… 4-Bromo-2-methoxybenzaldehyde (36a). Method A. Hydroxyaldehyde 35a(1.2 g, 6 mmol) and Mel (1.3 g, 9 mmol) were added to a suspension of 5 g of KF/AI2O333 (35% anhydrous KF…
Number of citations: 142 pubs.acs.org
S KOBAYASHI, M AZEKAWA… - Chemical and …, 1969 - jstage.jst.go.jp
… 4-Bromo-2-methoxybenzaldehyde (XI)———-The crude product (XI), prepared by usual treatment of II (75 mg) with MeZSO4 (5 g) and 4% NaOH (7.5 mg), was recrystallized from ether …
Number of citations: 11 www.jstage.jst.go.jp
HH Hodgson, TA Jenkinson - Journal of the Chemical Society …, 1927 - pubs.rsc.org
… 4-Bromo-2-methoxybenzaldehyde, obtained best from 4-amino2-methosybenzaldehyde (Zoc. cit.), melts at 71" (Found : Br, 37-3. C,H70,Br requires Br, 37.2%). …
Number of citations: 1 pubs.rsc.org
L Xu, Y Zou, M Zeng, S Duan, K Wu… - ACS Food Science & …, 2021 - ACS Publications
… was combined with the 4-bromo-2-methoxybenzaldehyde through the Suzuki coupling … through 4-bromo-2-methoxybenzaldehyde. The introduction of 4-bromo-2-methoxybenzaldehyde …
Number of citations: 3 pubs.acs.org
YJ Chang, TJ Chow - Journal of Materials Chemistry, 2011 - pubs.rsc.org
A new series of organic dyes containing a triarylamine donor group, a triarylene-linked bridging moiety, and a cyanoacrylic acid acceptor group were synthesized through a simple …
Number of citations: 71 pubs.rsc.org
K Yasamut, J Jongcharoenkamol, S Ruchirawat… - Tetrahedron, 2016 - Elsevier
… 4-Bromo-2-methoxybenzaldehyde, despite having the methoxy group meta and formyl group para to the bromine, did not give the dialdehyde 21. On the other hand, the dialdehyde 22 …
Number of citations: 9 www.sciencedirect.com
V Armstrong, O Soto, JA Valderrama… - Synthetic …, 1988 - Taylor & Francis
Reaction of o-methoxybenzaldehydes with Meldrum's acid followed by cyclization in sulfuric acid of the benzylidene derivatives 3a-g affords 3-carboxycoumarins in excellent yields. …
Number of citations: 53 www.tandfonline.com
A Russegger, L Eiber, A Steinegger, SM Borisov - Chemosensors, 2022 - mdpi.com
Four new zinc(II) Schiff base complexes with carbazole electron donor units and either a 2,3-pyrazinedicarbonitrile or a phthalonitrile acceptor unit were synthesized. The donor units …
Number of citations: 2 www.mdpi.com

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